Technical Guide: NSD-IN-2 as a Covalent Inhibitor of NSD1 Histone Methyltransferase
Technical Guide: NSD-IN-2 as a Covalent Inhibitor of NSD1 Histone Methyltransferase
For Researchers, Scientists, and Drug Development Professionals
Introduction
NSD-IN-2, also identified as compound 151 and BT5, is a potent and irreversible inhibitor of the NSD1 histone methyltransferase.[1][2] The nuclear receptor-binding SET domain (NSD) family of histone methyltransferases, which includes NSD1, NSD2, and NSD3, are crucial regulators of chromatin integrity and gene expression.[3] These enzymes catalyze the mono- and di-methylation of histone H3 at lysine 36 (H3K36me1 and H3K36me2), a histone mark primarily associated with active transcription.[3]
The oncogenic role of NSD1 is particularly prominent in acute myeloid leukemia (AML) characterized by the NUP98-NSD1 chromosomal translocation.[3][4] The fusion protein's catalytic activity is essential for its leukemogenic function, which involves the upregulation of key target genes such as the HOXA cluster and MEIS1.[3][4] The development of specific and potent inhibitors of the NSD1 SET domain, such as NSD-IN-2, represents a promising therapeutic strategy for cancers driven by aberrant NSD1 activity.[3]
Quantitative Data Presentation
The inhibitory activity of NSD-IN-2 (BT5) has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Inhibitor | Target | Assay Type | Incubation Time | IC50 (µM) | Reference |
| NSD-IN-2 (BT5) | NSD1 | Histone Methyltransferase (HMT) | 4 hours | 5.8 | [4] |
| NSD-IN-2 (BT5) | NSD1 | Histone Methyltransferase (HMT) | 16 hours | 1.4 | [4][5][6] |
| NSD-IN-2 (BT5) | NSD2 | Histone Methyltransferase (HMT) | 4 hours | >50 | [4] |
| NSD-IN-2 (BT5) | NSD3 | Histone Methyltransferase (HMT) | 4 hours | >50 | [4] |
Table 1: Biochemical Inhibitory Activity of NSD-IN-2 (BT5)
| Cell Line | Inhibitor | Assay Type | Incubation Time | GI50 (µM) | Reference |
| NUP98-NSD1 transformed cells | NSD-IN-2 (BT5) | Cell Proliferation (MTT) | 3 days | 1.3 | [3] |
| NUP98-NSD1 transformed cells | NSD-IN-2 (BT5) | Cell Proliferation (MTT) | 7 days | 0.87 | [3] |
| K562, MOLM13, SET2 | NSD-IN-2 (BT5) | Cell Proliferation (MTT) | Not Specified | 6 | [5] |
Table 2: Cellular Anti-proliferative Activity of NSD-IN-2 (BT5)
Mechanism of Action
NSD-IN-2 (BT5) is an irreversible, covalent inhibitor of the NSD1 SET domain.[3] Mass spectrometry and structural studies have revealed that it specifically targets a cysteine residue (C2062 in the reported structure) located near the autoinhibitory loop of the SET domain.[2] This covalent modification leads to a conformational change in the autoinhibitory loop, creating a channel-like pocket and potently inhibiting the enzyme's methyltransferase activity.[3] This irreversible binding accounts for the time-dependent increase in its inhibitory potency, as evidenced by the lower IC50 value after a longer incubation period.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of NSD-IN-2 are provided below.
Histone Methyltransferase (HMT) Assay
This assay is used to determine the in vitro inhibitory activity of compounds against NSD1.
Materials:
-
Recombinant NSD1 SET domain
-
Nucleosomes (as substrate)
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Inhibitor compound (NSD-IN-2)
-
Scintillation cocktail
-
Filter paper
-
Scintillation counter
Protocol:
-
Prepare a reaction mixture containing the assay buffer, recombinant NSD1 enzyme, and the inhibitor at various concentrations.
-
Pre-incubate the enzyme with the inhibitor for a specified duration (e.g., 4 or 16 hours) at 30°C to allow for covalent bond formation.
-
Initiate the methyltransferase reaction by adding the nucleosome substrate and [³H]-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 1 hour).
-
Stop the reaction by spotting the mixture onto filter paper.
-
Wash the filter papers extensively to remove unincorporated [³H]-SAM.
-
Add scintillation cocktail to the filter papers and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition at each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to verify the direct binding of the inhibitor to its target protein within a cellular environment.[7][8][9]
Materials:
-
Cells expressing the target protein (e.g., HEK293T cells transfected with FLAG-tagged NSD1 SET domain)
-
Cell culture medium
-
Inhibitor compound (NSD-IN-2)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating cells (e.g., PCR machine)
-
SDS-PAGE and Western blotting reagents
-
Antibody against the target protein (or tag)
Protocol:
-
Treat the cells with the inhibitor or DMSO for a specified time (e.g., 1 hour) at 37°C.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Analyze the amount of soluble target protein in the supernatant by SDS-PAGE and Western blotting using a specific antibody.
-
A shift in the melting curve of the target protein to a higher temperature in the presence of the inhibitor indicates target engagement.
Cell Proliferation (MTT) Assay
This assay measures the effect of the inhibitor on the growth and viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., NUP98-NSD1 transformed cells)
-
Cell culture medium
-
Inhibitor compound (NSD-IN-2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitor for the desired duration (e.g., 3 or 7 days).
-
Add MTT solution to each well and incubate for a few hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of growth inhibition relative to DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
Colony Formation Assay
This assay assesses the long-term effect of the inhibitor on the self-renewal capacity of cancer cells.[6][10][11][12]
Materials:
-
Leukemia cells (e.g., primary patient sample with NUP98-NSD1 translocation)
-
Methylcellulose-based medium supplemented with appropriate cytokines
-
Inhibitor compound (NSD-IN-2)
-
Culture dishes
Protocol:
-
Plate the cells in the methylcellulose-based medium containing different concentrations of the inhibitor or DMSO.
-
Incubate the dishes at 37°C in a humidified incubator.
-
Allow colonies to form over a period of 10-14 days.
-
Count the number of colonies in each dish.
-
Analyze the size and morphology of the colonies.
-
Calculate the percentage of colony formation inhibition compared to the DMSO control.
Visualizations
Signaling Pathway of NUP98-NSD1 and Inhibition by NSD-IN-2
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Targeted Inhibition of the NUP98-NSD1 Fusion Oncogene in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent inhibition of NSD1 histone methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NUP98-NSD1 links H3K36 methylation to Hox-A gene activation and leukaemogenesis [pubmed.ncbi.nlm.nih.gov]
- 6. Colony Formation Assay to Test the Impact of HDACi on Leukemic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. zellbio.eu [zellbio.eu]
- 12. ossila.com [ossila.com]
